molecular formula C20H20N6O2S B2755994 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251562-91-0

1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2755994
CAS No.: 1251562-91-0
M. Wt: 408.48
InChI Key: WSOWVXKHOGTYMT-UHFFFAOYSA-N
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Description

1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a synthetically designed organic compound featuring a characteristic aminopyrimidine-thiazole pharmacophore that is frequently employed in the development of protein kinase inhibitors. This structural motif is known to facilitate potent and selective binding to the ATP-binding pocket of various kinases. The compound's molecular architecture, which integrates a central thiazole core, a pyrimidine ring, and a piperazine linker, suggests its primary research value lies in the investigation of intracellular kinase signaling pathways . Researchers can utilize this compound as a chemical tool to probe the function of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. Its mechanism of action is hypothesized to involve competitive inhibition of kinase activity, thereby disrupting downstream phosphorylation events and enabling the study of pathway dynamics in model systems. The presence of the hydrophobic acetophenone moiety may further contribute to membrane permeability and overall cellular activity, making it a candidate for in vitro biochemical and cell-based assays aimed at validating new therapeutic targets, particularly in oncology and inflammatory disease research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-14(27)15-3-5-16(6-4-15)25-9-11-26(12-10-25)18(28)17-13-29-20(23-17)24-19-21-7-2-8-22-19/h2-8,13H,9-12H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOWVXKHOGTYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a novel thiazole-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in inhibiting cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often implicated in cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrimidine moiety linked to a thiazole group, a piperazine ring, and an ethanone functional group. The synthesis typically involves multi-step reactions that facilitate the formation of these heterocycles, often utilizing techniques such as microwave irradiation and various coupling reactions to achieve high yields and purity.

Research indicates that compounds similar to 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone exhibit potent inhibitory effects on CDK4 and CDK6. These kinases are critical for cell cycle progression, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell proliferation, making it a promising candidate for cancer therapy.

Biological Activity Overview

Activity Target IC50 Value (μM) Reference
CDK4 InhibitionCyclin-dependent kinase 40.5
CDK6 InhibitionCyclin-dependent kinase 60.6
Anti-proliferativeVarious cancer cell lines0.8 - 1.5

Case Studies and Research Findings

  • In Vitro Studies : A study on similar thiazole-pyrimidine derivatives demonstrated significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.8 to 1.5 μM, indicating potent activity against these malignancies .
  • Mechanistic Insights : Crystallographic studies have shown that these compounds bind effectively to the ATP-binding site of CDK4/6, which is essential for their kinase activity. This binding inhibits the phosphorylation of downstream targets involved in cell cycle progression .
  • In Vivo Efficacy : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls. These studies highlighted the potential for these compounds to be developed into therapeutic agents for treating proliferative diseases like cancer .
  • Safety Profile : Preliminary toxicity assessments indicated that these compounds exhibit low cytotoxicity towards normal human cells (e.g., HEK293), suggesting a favorable safety profile for further development .

Scientific Research Applications

The compound 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with significant potential in medicinal chemistry, particularly in the treatment of various diseases. This article explores its applications, focusing on its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy.

Structure Overview

ComponentDescription
Pyrimidine A heterocyclic aromatic organic compound.
Thiazole A five-membered ring containing sulfur and nitrogen.
Piperazine A six-membered ring containing two nitrogen atoms.
Phenyl Group A cyclic group that enhances hydrophobic interactions.
Ethanone Linker Connects the piperazine to the phenyl group.

Cancer Therapy

Recent studies have highlighted the potential of pyrimidine-thiazole derivatives as selective inhibitors of CDK4 and CDK6, enzymes that play pivotal roles in cell cycle regulation. Inhibition of these kinases is particularly relevant for cancer therapies as they are often overactive in cancer cells, leading to uncontrolled proliferation.

  • Inhibitory Activity : Compounds similar to 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone have demonstrated potent inhibitory effects on CDK4 and CDK6, with selectivity over other kinases, making them promising candidates for targeted cancer therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that modifications to the thiazole and pyrimidine rings can significantly influence their potency and selectivity against specific CDKs.

  • Optimization Studies : Variations in substituents on the phenyl or piperazine groups have been explored to enhance bioavailability and reduce off-target effects .

Case Study 1: In Vitro Efficacy

A study involving a derivative similar to 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone demonstrated significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia (AML). The compound was tested at varying concentrations, showing a dose-dependent response in inhibiting cell growth .

Case Study 2: In Vivo Applications

In vivo studies have indicated that compounds with similar structures can effectively reduce tumor growth in animal models when administered at therapeutic doses. The pharmacokinetics of these compounds suggest favorable absorption and distribution profiles, which are critical for their potential use in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

The table below compares structural features and activities of the target compound with analogs from the evidence:

Compound Name/ID Key Structural Features Biological Activity Key Properties/Findings Reference
Target Compound: 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone Thiazole-pyrimidine, piperazine, phenyl-ethanone Hypothesized: Antipsychotic/antimicrobial Predicted high QPlogBB (blood-brain barrier penetration) due to arylpiperazine core
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () Biphenyl, methoxy-substituted arylpiperazine Antipsychotic (anti-dopaminergic/serotonergic) Lower catalepsy induction; QPlogBB and EA correlate with activity
UDO () Pyridine, trifluoromethylphenyl-piperazine Antiparasitic (T. cruzi CYP51 inhibition) Comparable efficacy to posaconazole; non-azolic CYP51 inhibition
7e () Methoxyphenylsulfonyl-piperazine, tetrazolylthio-ethanone Antiproliferative Melting point: 131–134°C; sulfonyl groups enhance stability
MK29 () Trifluoromethylphenyl-piperazine, ethanone Unknown (structural analog) Simpler core; lacks thiazole-pyrimidine, potentially lower target specificity
Ketoconazole derivative () Imidazole, dioxolane, arylpiperazine Antifungal Solubility-dependent efficacy; imidazole critical for CYP51 binding

Key Comparative Insights

Antipsychotic Potential: The target compound shares the arylpiperazine-ethanone motif with ’s derivatives, which exhibit anti-dopaminergic/serotonergic activity.

Enzyme Inhibition : Unlike UDO (), which inhibits CYP51 via pyridine, the target’s pyrimidine-thiazole system may target different enzymes or receptors, suggesting divergent therapeutic applications .

Physicochemical Properties : Sulfonyl-piperazine derivatives () show higher melting points (131–167°C) due to polar groups, whereas the target’s thiazole-pyrimidine could improve solubility or bioavailability .

Antifungal Activity : Ketoconazole analogs () rely on imidazole for antifungal action, a moiety absent in the target compound. This structural difference may limit its utility against fungi but reduce off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Thiazole Formation : Cyclization of thiourea derivatives with α-haloketones to form the thiazole core.

Pyrimidine Coupling : Amidation or nucleophilic substitution to introduce the pyrimidin-2-ylamino group (e.g., using 2-aminopyrimidine with activated carbonyl intermediates) .

Piperazine Conjugation : Coupling the thiazole-carbonyl moiety to the piperazine ring via amide bond formation, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

Final Acetylation : Introducing the acetyl group on the phenyl ring via Friedel-Crafts acylation or nucleophilic substitution.

  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and final products via recrystallization (ethanol/water) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify connectivity of the pyrimidine, thiazole, piperazine, and acetyl groups. Aromatic protons in the phenyl ring typically appear at δ 7.2–7.6 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C20H21N7O2S\text{C}_{20}\text{H}_{21}\text{N}_7\text{O}_2\text{S}: 447.15 g/mol).
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation, particularly for piperazine ring puckering and intermolecular interactions (e.g., hydrogen bonds) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, given the piperazine-thiazole scaffold’s historical relevance in kinase inhibition .
  • Antimicrobial Susceptibility Testing : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Fragment Replacement : Systematically modify the pyrimidine (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) and piperazine (e.g., N-methylation or hydroxyethyl additions) to evaluate effects on target binding .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (thiazole ring) .
  • Bioisosteric Replacement : Substitute the thiazole with oxazole or imidazole to enhance metabolic stability while retaining activity .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into kinase ATP-binding pockets (e.g., PDB: 4HJO). Focus on interactions between the pyrimidine ring and hinge region residues (e.g., Met793 in EGFR) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of key hydrogen bonds (e.g., between the carbonyl group and Lys721) .
  • Free Energy Calculations : MM-PBSA or FEP to quantify binding affinity changes upon structural modifications .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Sample Stability Analysis : Monitor compound degradation under assay conditions (e.g., via LC-MS) and use fresh DMSO stocks to avoid artifacts .
  • Orthogonal Assays : Validate kinase inhibition results with Western blotting (phospho-EGFR detection) or thermal shift assays .

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